molecular formula C10H17ClN2O B13761300 ((1-Phenoxymethyl)propyl)hydrazine hydrochloride CAS No. 69782-01-0

((1-Phenoxymethyl)propyl)hydrazine hydrochloride

Cat. No.: B13761300
CAS No.: 69782-01-0
M. Wt: 216.71 g/mol
InChI Key: YHZJEHPLMHXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1-Phenoxymethyl)propyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10-H16-N2-O.Cl-H and a molecular weight of 216.74 It is a derivative of hydrazine, characterized by the presence of a phenoxymethyl group attached to a propyl chain

Preparation Methods

The synthesis of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of an appropriate hydrazine derivative with a phenoxymethylpropyl halide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

((1-Phenoxymethyl)propyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

((1-Phenoxymethyl)propyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophilic agent, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures . The compound’s effects are mediated through pathways involving the formation of hydrazone or azine intermediates .

Comparison with Similar Compounds

((1-Phenoxymethyl)propyl)hydrazine hydrochloride can be compared with other hydrazine derivatives such as phenylhydrazine and propylhydrazine hydrochloride. While all these compounds share a common hydrazine core, this compound is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific applications where other hydrazine derivatives may not be suitable.

Similar Compounds

Properties

CAS No.

69782-01-0

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

(1-phenoxybutan-2-ylamino)azanium;chloride

InChI

InChI=1S/C10H16N2O.ClH/c1-2-9(12-11)8-13-10-6-4-3-5-7-10;/h3-7,9,12H,2,8,11H2,1H3;1H

InChI Key

YHZJEHPLMHXNKT-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC=C1)N[NH3+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.